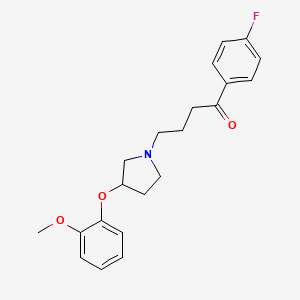
1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: AHR-1900 盐酸盐的合成涉及在受控条件下使丁酰苯丙酮与各种试剂反应。 母液制备方法包括将 2 mg 药物溶解在 50 μL 二甲基亚砜 (DMSO) 中,以获得 40 mg/mL 的浓度 . 然后将此溶液与聚乙二醇 300 (PEG300) 和吐温 80 混合,然后用去离子水 (ddH2O) 稀释,以获得用于进一步使用的所需浓度 .
工业生产方法: AHR-1900 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保最终产品的纯度和功效。 该化合物通常以粉末形式保存在 -20°C,以溶剂形式保存在 -80°C,以保持稳定性 .
化学反应分析
反应类型: AHR-1900 盐酸盐会发生各种化学反应,包括氧化、还原和取代。这些反应对于其活化和与芳香烃受体的相互作用至关重要。
常用试剂和条件: 涉及 AHR-1900 盐酸盐的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。反应通常在受控温度和 pH 条件下进行,以确保获得预期结果。
形成的主要产物: AHR-1900 盐酸盐反应形成的主要产物包括其活性代谢物,它们与芳香烃受体相互作用以发挥其治疗作用。
科学研究应用
AHR-1900 盐酸盐在科学研究中有着广泛的应用。 它用于研究芳香烃受体在各种生理和病理过程中的作用,包括葡萄糖稳态、胰岛素抵抗和糖尿病发展 . 该化合物还因其在肺部疾病(如急性肺损伤和慢性阻塞性肺病)中的潜在治疗应用而受到研究 . 此外,AHR-1900 盐酸盐用于分子对接研究,以识别芳香烃受体的潜在抑制剂 .
作用机制
AHR-1900 盐酸盐的作用机制涉及其与芳香烃受体的相互作用。 与受体结合后,该化合物会抑制受体的活化,从而调节参与异生物质代谢的基因的表达 . 这种相互作用对其治疗精神分裂症和其他与芳香烃受体激活相关的疾病至关重要。
相似化合物的比较
AHR-1900 盐酸盐与其他丁酰苯丙酮衍生物和芳香烃受体拮抗剂进行比较。 类似的化合物包括氟哌啶醇和三氟拉嗪,它们也靶向芳香烃受体,但其化学结构和具体的治疗应用不同 . AHR-1900 盐酸盐在其对芳香烃受体的特定结合亲和力和抑制作用方面是独一无二的,使其成为研究和治疗目的的宝贵化合物。
结论
AHR-1900 盐酸盐是一种重要的化合物,在科学研究和医学中有着广泛的应用。其独特的性质和作用机制使其成为研究芳香烃受体及其在各种生理和病理过程中的作用的宝贵工具。
生物活性
1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone, also known as a compound with the molecular formula C21H24FNO3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 4-fluorophenyl group : This aromatic ring is known to enhance the lipophilicity and biological activity of the compound.
- A pyrrolidine moiety : This five-membered ring contributes to the compound's ability to interact with biological targets.
- A methoxyphenoxy group : This substituent may influence the compound's binding affinity and selectivity towards various receptors.
| Property | Value |
|---|---|
| Molecular Formula | C21H24FNO3 |
| Molecular Weight | 353.42 g/mol |
| Solubility in DMSO | Unknown |
| LogP (octanol-water) | Not specified |
Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. Inhibition of DAT can lead to increased dopamine levels in the synaptic cleft, which is significant in treating conditions like depression and substance use disorders.
Case Studies and Research Findings
- Preclinical Studies : A study evaluated the compound's effectiveness in reducing cocaine and methamphetamine reinforcement in rodent models. The results indicated that this compound could diminish the reinforcing effects of these psychostimulants without inducing psychostimulant behaviors itself, suggesting a therapeutic potential for addiction treatment .
- Structure-Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications to the pyrrolidine ring significantly impacted DAT affinity. For instance, one derivative exhibited a Ki value of 23 nM, indicating a much higher affinity compared to others . This highlights the importance of structural modifications in enhancing biological efficacy.
- Metabolic Stability : The compound showed moderate metabolic stability in human liver microsomes, which is crucial for assessing its viability as a therapeutic agent. Improved metabolic stability can lead to better pharmacokinetic profiles, reducing the frequency of dosing required .
Table 2: Biological Activity Summary
| Study Type | Findings |
|---|---|
| Preclinical Models | Reduced cocaine/methamphetamine reinforcement |
| SAR Analysis | Ki values ranging from 23 nM to 230 nM |
| Metabolic Stability | Moderate stability in human liver microsomes |
属性
CAS 编号 |
21492-67-1 |
|---|---|
分子式 |
C21H24FNO3 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C21H24FNO3/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 |
InChI 键 |
DBSZFOMWGPKWPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AHR-1900 free base, AHR-1900, |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















